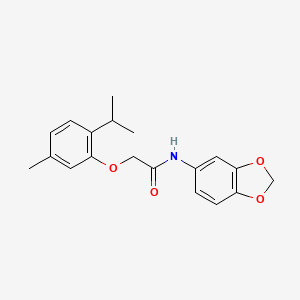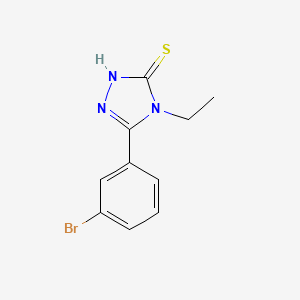![molecular formula C14H11BrFNO2 B5608051 3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)
3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, involves the characterization by FT-IR, GC-MS, and NMR spectroscopy. Theoretical studies including geometry optimization and potential energy scan (PES) studies have been conducted to predict the favored conformations of these compounds. Such methodologies could be applicable to the synthesis of 3-Bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime, highlighting the importance of spectral and computational analysis in understanding the synthesis process (Balachander & Manimekalai, 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as the oxovanadium(V) complex derived from related benzohydrazides, involves elemental analysis, IR, UV-vis, and NMR spectra, alongside single crystal X-ray diffraction. These techniques provide insights into the coordination and geometry around the metal atom, which could similarly be applied to study the molecular structure of this compound (Qu et al., 2015).
Chemical Reactions and Properties
Research on related compounds indicates the potential chemical reactivity and properties of this compound. For instance, the oxidative debenzylation of N-benzyl amides and O-benzyl ethers suggests that bromo radicals can efficiently promote debenzylation under mild conditions, which could be relevant to understanding the chemical behavior of our compound of interest (Moriyama, Nakamura, & Togo, 2014).
Physical Properties Analysis
Although direct studies on the physical properties of this compound are not available, related research on benzaldehyde oximes suggests that structural modifications, such as the introduction of halogen atoms, can influence physical properties like phytotoxic activity and molecular interactions. This indicates the importance of halogen substitution in modulating the physical properties of these compounds (Yoshikawa & Doi, 1998).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on similar compounds, which show that the presence of bromine and fluorine atoms in the molecular structure can significantly affect the compound's reactivity and interaction with other molecules. For example, the synthesis and reactions of 5H-1,2-oxatelluroles and their benzo analogs reveal that halogen atoms can be replaced in nucleophilic substitution reactions, suggesting potential pathways for further functionalization of this compound (Sadekov et al., 1994).
Propriétés
IUPAC Name |
(NE)-N-[[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-10(8-17-18)5-6-14(12)19-9-11-3-1-2-4-13(11)16/h1-8,18H,9H2/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRUFCXXFGVRQJ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=NO)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=N/O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-benzothien-5-ylcarbonyl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5607990.png)
![methyl (2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)carbamate](/img/structure/B5608002.png)
![3-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5608012.png)
![N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5608029.png)

![ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5608042.png)
![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5608059.png)
![1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)
![2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)

![3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608089.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5608105.png)